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Compound of Interest

Compound Name:
4-((Isopropylamino)methyl)benzoic

acid

CAS No.: 96084-40-1

Cat. No.: B3175924 Get Quote

Executive Summary & Structural Correction
Repaglinide (Prandin) is a nonsulfonylurea insulin secretagogue classified as a meglitinide. Its

mechanism of action involves binding to the ATP-dependent potassium (K_ATP) channels on

pancreatic beta cells, inducing depolarization and insulin release.[1]

Structural Divergence Analysis
It is critical for process chemists to distinguish between the prompt's specified chemical and the

actual pharmacophore requirements of Repaglinide.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3175924?utm_src=pdf-interest
https://patents.google.com/patent/CN105906583B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3175924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Prompt's Chemical
Actual Repaglinide

Moiety
Implication

Chemical Name

4-

((Isopropylamino)meth

yl)benzoic acid

3-Ethoxy-4-

ethoxycarbonylphenyl

acetic acid

Distinct Precursors

Alkyl Group Isopropyl (C3) Isobutyl (C4)
Pharmacophore

Mismatch

Core Scaffold Benzoic Acid Phenylacetic Acid Linker Length Error

Target Drug
Likely Nateglinide

(analog)
Repaglinide Wrong Pathway

Conclusion: The synthesis of Repaglinide does not utilize 4-((Isopropylamino)methyl)benzoic
acid. The correct "Acid Half" is 3-ethoxy-4-ethoxycarbonylphenylacetic acid (EEPA), and the

"Amine Half" is (S)-3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine (S-Amine). The guide below

details the coupling of these correct intermediates.

Molecular Architecture & Strategic Importance
The synthesis of Repaglinide is a convergent strategy involving the amide coupling of two

highly functionalized fragments.

The Critical Intermediates
Fragment A (Acid):3-Ethoxy-4-ethoxycarbonylphenylacetic acid (EEPA).

Role: Provides the acidic tail required for receptor binding and the ethoxy substituent that

influences lipophilicity.

Synthesis: Typically derived from 3-hydroxy-4-nitrobenzoic acid or similar resorcinol

derivatives via formylation and Wittig homologation.

Fragment B (Amine):(S)-3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine.

Role: Contains the chiral center (S-configuration essential for bioactivity) and the bulky

piperidine/isobutyl groups that fit the hydrophobic pocket of the SUR1 receptor.
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Synthesis: Derived from 2-fluorobenzonitrile or 2-fluorobenzaldehyde via nucleophilic

aromatic substitution with piperidine, followed by Grignard addition (isobutyl) and chiral

resolution.

Synthetic Pathway Analysis (Corrected Route)
The industrial standard involves the activation of the EEPA followed by amidation with the S-

Amine.

Reaction Mechanism
The reaction is a classic amide coupling. To avoid racemization of the sensitive S-amine, mild

activation methods are preferred over harsh acid chlorides.

Activation: The carboxylic acid of EEPA is activated using Pivaloyl Chloride (Mixed Anhydride

method) or DCC/HOBt (Carbodiimide method).

Coupling: The activated acid is attacked by the nucleophilic nitrogen of the S-Amine.

Hydrolysis: The ester group on the phenylacetic acid moiety (if present as a protecting

group) or the ethyl ester on the benzoic position (from EEPA) is hydrolyzed to yield the final

free acid form of Repaglinide.

Pathway Visualization
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Caption: Convergent synthesis of Repaglinide via coupling of EEPA and S-Amine.

Experimental Protocol: Amide Coupling & Workup
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Note: This protocol synthesizes Repaglinide Ethyl Ester, which is then hydrolyzed to

Repaglinide.

Reagents & Equipment
Reactants: EEPA (1.0 eq), S-Amine (1.0 eq).

Coupling Agent: Pivaloyl chloride (1.1 eq) or DCC (1.1 eq).

Base: Triethylamine (TEA) or N-Methylmorpholine (NMM).

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Equipment: 3-neck round bottom flask, nitrogen atmosphere, temperature probe.

Step-by-Step Methodology
Activation (Mixed Anhydride Method):

Charge EEPA (10 g) and Toluene (100 mL) into the reactor.

Cool to -5°C to 0°C.

Add TEA (1.1 eq) slowly to form the salt.

Add Pivaloyl chloride (1.1 eq) dropwise, maintaining temperature < 0°C.

Causality: Low temperature prevents the decomposition of the mixed anhydride and

minimizes racemization.

Stir for 1 hour at 0°C.

Coupling:

Dissolve S-Amine (1.0 eq) in Toluene (50 mL).

Add the amine solution dropwise to the activated acid mixture at -5°C.

Allow the reaction to warm to room temperature (20-25°C) over 2 hours.
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Monitoring: Check by HPLC for disappearance of S-Amine.

Quench & Workup:

Add water (100 mL) to quench the reaction.

Separate the organic layer.

Wash organic layer with 1N HCl (to remove unreacted amine) and sat. NaHCO3 (to

remove unreacted acid).

Dry over Na2SO4 and concentrate under vacuum.

Hydrolysis (Final Step):

Dissolve the resulting ester in Ethanol/Water (1:1).

Add NaOH (2.0 eq) and heat to 60°C for 3 hours.

Acidify with 1N HCl to pH 3-4 to precipitate Repaglinide.

Filter and recrystallize from Ethanol.

Critical Process Parameters (CPPs) & Impurity
Control
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Parameter Specification Scientific Rationale

Coupling Temp -5°C to 0°C
Prevents racemization of the

chiral S-amine center.

Water Content < 0.1% (KF)

Water competes with the

amine for the activated ester,

lowering yield.

Stoichiometry 1:1 to 1.05:1

Excess acid is easier to

remove (via bicarbonate wash)

than excess amine.

pH (Hydrolysis) Adjust to 3.0-4.0

Precise pH control ensures

precipitation of the free acid

without forming salts.

Impurity Profile
Impurity A (Dimer): Formed if activation is too aggressive.

Impurity B (R-Isomer): Enantiomer of Repaglinide. Control: Strictly maintain low temperature

during coupling.

Impurity C (Des-ethoxy): Originates from impure starting material (EEPA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CN105906583B - A kind of preparation technology of repaglinide intermediate - Google
Patents [patents.google.com]

2. semanticscholar.org [semanticscholar.org]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Advanced Synthesis of Repaglinide: Critical
Intermediates and Process Control]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3175924#role-of-4-isopropylamino-methyl-benzoic-
acid-in-repaglinide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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